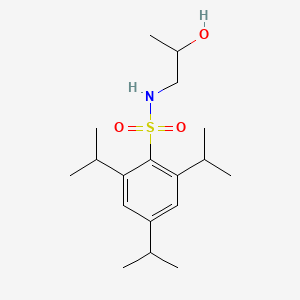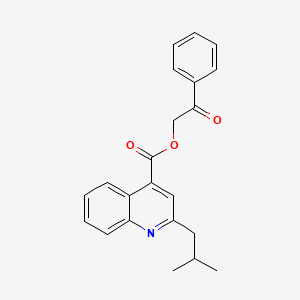![molecular formula C16H21NO4S B604851 (3-Hydroxypropyl)[(4-propoxynaphthyl)sulfonyl]amine CAS No. 1087639-59-5](/img/structure/B604851.png)
(3-Hydroxypropyl)[(4-propoxynaphthyl)sulfonyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Hydroxypropyl)[(4-propoxynaphthyl)sulfonyl]amine is an organic compound that features both hydroxypropyl and propoxynaphthyl groups attached to a sulfonylamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxypropyl)[(4-propoxynaphthyl)sulfonyl]amine typically involves a multi-step process. One common method starts with the preparation of 4-propoxynaphthalene, which is then sulfonated to introduce the sulfonyl group. The sulfonated intermediate is subsequently reacted with 3-hydroxypropylamine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like sulfuric acid or p-toluenesulfonic acid to facilitate the sulfonation process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Hydroxypropyl)[(4-propoxynaphthyl)sulfonyl]amine undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to facilitate substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde from the hydroxypropyl group.
Reduction: Conversion of the sulfonyl group to a sulfide.
Substitution: Introduction of various functional groups such as halides, ethers, or esters.
Scientific Research Applications
(3-Hydroxypropyl)[(4-propoxynaphthyl)sulfonyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3-Hydroxypropyl)[(4-propoxynaphthyl)sulfonyl]amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function.
Comparison with Similar Compounds
Similar Compounds
(3-Hydroxypropyl)[(4-methoxynaphthyl)sulfonyl]amine: Similar structure but with a methoxy group instead of a propoxy group.
(3-Hydroxypropyl)[(4-ethoxynaphthyl)sulfonyl]amine: Similar structure but with an ethoxy group instead of a propoxy group.
Uniqueness
(3-Hydroxypropyl)[(4-propoxynaphthyl)sulfonyl]amine is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound allows for distinct interactions with molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
1087639-59-5 |
|---|---|
Molecular Formula |
C16H21NO4S |
Molecular Weight |
323.4g/mol |
IUPAC Name |
N-(3-hydroxypropyl)-4-propoxynaphthalene-1-sulfonamide |
InChI |
InChI=1S/C16H21NO4S/c1-2-12-21-15-8-9-16(14-7-4-3-6-13(14)15)22(19,20)17-10-5-11-18/h3-4,6-9,17-18H,2,5,10-12H2,1H3 |
InChI Key |
QQKCJRHRSONYNR-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(1E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylene]isonicotinohydrazide](/img/structure/B604768.png)
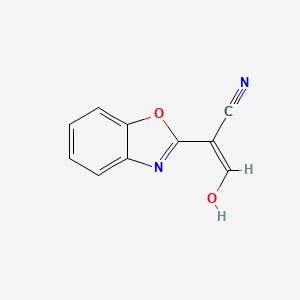

![METHYL N'-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZONOTHIOCARBAMATE](/img/structure/B604774.png)

![methyl 3,4,5-tribromo-1H-pyrazolo[3,4-c]pyridin-7-yl ether](/img/structure/B604778.png)
![1-[(3,4-dichlorophenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B604781.png)

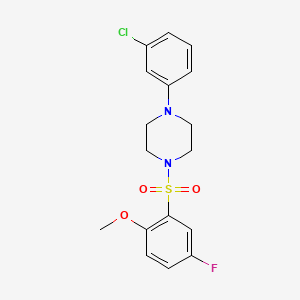
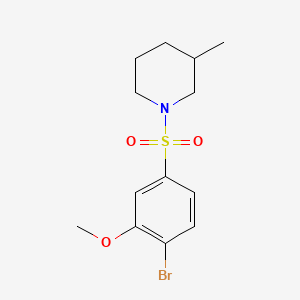
![1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B604787.png)
![1-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B604789.png)
